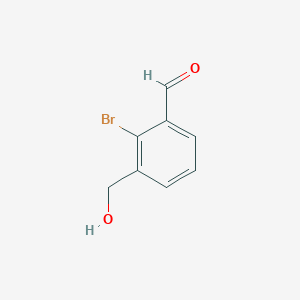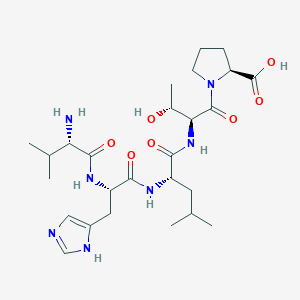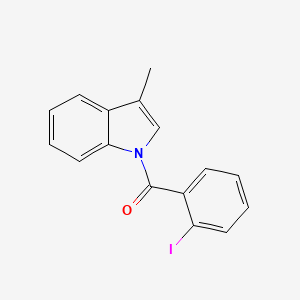
(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone is a compound that features both an iodophenyl group and an indole moiety. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. The presence of the iodophenyl group adds to the compound’s reactivity and potential for further functionalization.
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone involves the intramolecular Mizoroki–Heck reaction. This reaction is typically carried out in an aqueous medium using palladium catalysts. The reaction conditions include the use of palladium acetate (Pd(OAc)2) as the catalyst and a base such as triethylamine. The reaction proceeds under mild conditions, producing a conjugated cyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the Mizoroki–Heck reaction for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The indole moiety can undergo oxidation to form various oxidized derivatives, while reduction reactions can modify the indole ring structure.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Triethylamine or potassium carbonate.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce indole-2-carboxylic acid derivatives.
科学的研究の応用
(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone has several applications in scientific research:
Industry: Used in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone involves its interaction with molecular targets through its indole moiety. Indole derivatives typically bind to various receptors and enzymes, influencing biological pathways. The iodophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with significant biological activities.
2-Iodoaniline: Contains the iodophenyl group but lacks the indole moiety.
3-Methylindole: Similar indole structure but without the iodophenyl group.
Uniqueness
(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone is unique due to the combination of the iodophenyl and indole groups, which confer distinct reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C16H12INO |
|---|---|
分子量 |
361.18 g/mol |
IUPAC名 |
(2-iodophenyl)-(3-methylindol-1-yl)methanone |
InChI |
InChI=1S/C16H12INO/c1-11-10-18(15-9-5-3-6-12(11)15)16(19)13-7-2-4-8-14(13)17/h2-10H,1H3 |
InChIキー |
JVHLCBNMWHUBDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)C3=CC=CC=C3I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)
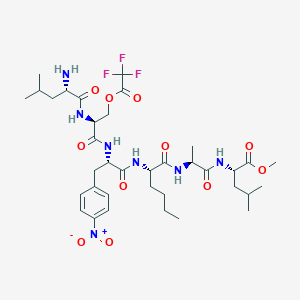
![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)
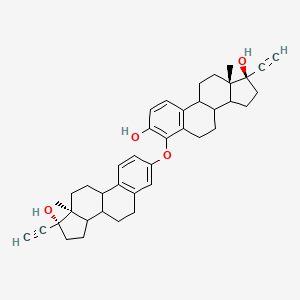


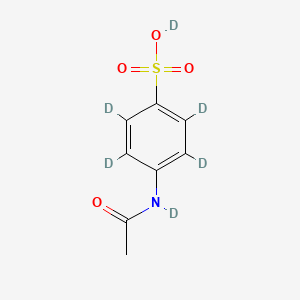
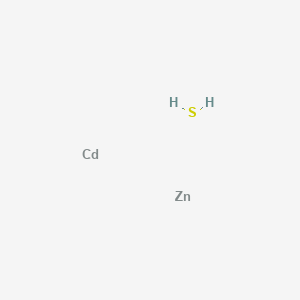
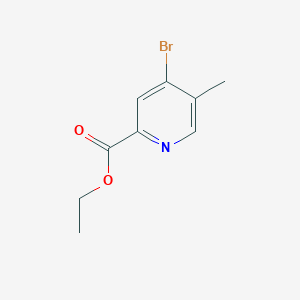

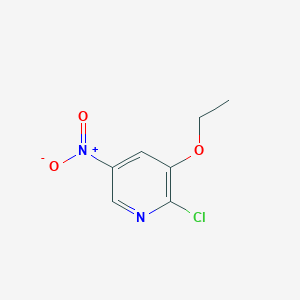
![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)
